N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-11-8-13-15(26-11)16(22)20(5-7-23-2)17(19-13)25-10-14(21)18-9-12-4-3-6-24-12/h3-4,6,11H,5,7-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLUPYDCTVDFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its molecular formula is C17H21N3O4S2, and it has a molecular weight of 395.49 g/mol. This article aims to consolidate existing research findings regarding the biological activities of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The compound features a complex structure that includes a furan moiety, thieno[3,2-d]pyrimidine core, and a thioacetamide group. These structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
The biological activity of related thiophene and pyrimidine derivatives has been evaluated against various bacterial strains. For example, compounds derived from similar scaffolds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae . Although direct studies on N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide are not available in the current literature, the presence of a thio group often correlates with enhanced antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups can significantly impact the efficacy and selectivity of the compound against biological targets:
| Compound | Functional Group | IC50 (μM) | Activity |
|---|---|---|---|
| F8-B22 | Non-peptidomimetic | 1.55 | Inhibitor of SARS-CoV-2 Mpro |
| F8 | Oxy group | 21.28 | Moderate activity against viral proteases |
| F8-S43 | Trifluoromethyl phenyl | 10.76 | Inhibitor with reduced potency |
This table illustrates how modifications to the core structure can lead to varying degrees of biological activity.
Case Studies
A recent study highlighted the development of non-peptidomimetic inhibitors targeting SARS-CoV-2 Mpro. The investigation involved structure-based drug design and synthetic optimization leading to compounds with promising IC50 values . The findings suggest that further exploration into derivatives of N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide could yield effective antiviral agents.
Vergleich Mit ähnlichen Verbindungen
Substituent Impact on Activity
- Furan Moieties : The furan-2-ylmethyl group in the target compound and ’s analogue may enhance π-π stacking with biological targets, as seen in furan-containing antioxidants .
- Methoxyethyl Group : Unique to the target compound, this substituent likely improves solubility and membrane permeability compared to simpler alkyl chains in analogues .
- Thioacetamide Linkage : The thioether bridge in the target compound and ’s derivative is critical for hydrogen bonding and sulfur-mediated interactions, a feature shared with kinase inhibitors .
Spectral and Physicochemical Data
Table 2: Spectral Comparison
Key Gaps :
- Direct synthetic protocols for the target compound.
- Experimental data on solubility, stability, and bioactivity.
- Comparative studies with clinically approved thienopyrimidines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
